2,4,6-Trichloro-3,5-difluoropyridine

描述

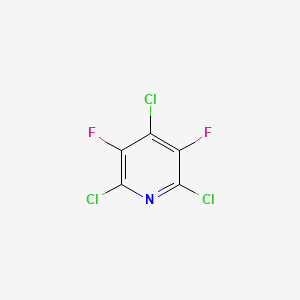

2,4,6-Trichloro-3,5-difluoropyridine is a polyhalogenated pyridine derivative characterized by three chlorine atoms at positions 2, 4, and 6, and two fluorine atoms at positions 3 and 5 (molecular formula C₅Cl₃F₂N). The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, making it a versatile precursor in cross-coupling reactions and polymer synthesis .

属性

分子式 |

C5Cl3F2N |

|---|---|

分子量 |

218.41 g/mol |

IUPAC 名称 |

2,4,6-trichloro-3,5-difluoropyridine |

InChI |

InChI=1S/C5Cl3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 |

InChI 键 |

OAPZAXMLXVIULD-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(N=C1Cl)Cl)F)Cl)F |

规范 SMILES |

C1(=C(C(=C(N=C1Cl)Cl)F)Cl)F |

产品来源 |

United States |

科学研究应用

Agrochemical Applications

Herbicide Synthesis

One of the primary applications of 2,4,6-trichloro-3,5-difluoropyridine is as an intermediate in the synthesis of herbicides. Its unique structure allows it to be modified into various herbicidal agents that target specific weeds without harming crops. For example, it is utilized in the production of 4-hydroxy-3,5-dichloro-2,6-difluoropyridine , which is effective against a range of broadleaf weeds .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredients | Target Weeds |

|---|---|---|

| 4-Hydroxy-3,5-dichloro-2,6-difluoropyridine | This compound | Broadleaf weeds |

| 4-Amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid | 2,4-D and derivatives | Grasses and sedges |

Pharmaceutical Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that compounds related to this compound exhibit potential biological activities. Studies are exploring its efficacy as an antimicrobial agent and its role in anticancer therapies. The presence of halogen substituents can enhance the compound's reactivity towards biological targets.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of derivatives synthesized from this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations compared to controls.

Chemical Synthesis

Building Block for Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its halogenated structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Table 2: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace Cl/F | Various pyridine derivatives |

| Coupling Reactions | Formation of biaryl compounds | Complex organic molecules |

Material Science

Use in Photochemistry and Electronics

The compound's properties make it suitable for applications in photochemical studies and as a precursor for photoresists used in microelectronics. The ability to undergo specific reactions under UV light makes it valuable in developing advanced materials for electronic devices .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical parameters of 2,4,6-trichloro-3,5-difluoropyridine with analogous halogenated pyridines:

*Molecular weight inferred from structurally analogous compounds in .

Key Observations :

- Halogen Distribution : The position of chlorine and fluorine substituents significantly impacts electronic properties. For example, 3,5-dichloro-2,4,6-trifluoropyridine (Cl at 3,5; F at 2,4,6) has a lower molecular weight due to fewer chlorine atoms, while 2,3,5-trichloro-4,6-difluoropyridine shares the same formula as the target compound but differs in substituent positions .

- Electronic Effects : Fluorine’s higher electronegativity compared to chlorine enhances electron-withdrawing effects at specific positions, influencing reactivity in nucleophilic substitution reactions .

Nucleophilic Substitution

- Chlorine’s lower electronegativity compared to bromine may alter reaction kinetics.

- 3,5-Dichloro-2,4,6-trifluoropyridine : Substitution occurs preferentially at fluorine sites due to their higher electrophilicity, as observed in reactions with alkoxides .

- 3-Chloro-2,4,5,6-tetrafluoropyridine : The single chlorine atom at position 3 is less reactive toward nucleophiles compared to fluorine, making it a stable intermediate for further functionalization .

Cross-Coupling Reactions

- Sonogashira Coupling: Brominated analogs like 2,4,6-tribromo-3,5-difluoropyridine react with phenylacetylene derivatives to form alkynylated products at bromine sites . The trichloro analog may exhibit similar reactivity, but substitution at chlorine would require stronger catalytic systems.

- Click Chemistry : Perhalopyridines, including chloro-fluoro derivatives, serve as precursors for triazole-functionalized polymers. For example, 2,4,6-tris((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-3,5-difluoropyridine (Yield: 97%) was synthesized via Cu-catalyzed azide-alkyne cycloaddition .

准备方法

Reaction of Pentachloropyridine with Potassium Fluoride

The primary route to 2,4,6-trichloro-3,5-difluoropyridine involves the partial fluorination of pentachloropyridine via halogen exchange. In this process, chlorine atoms at specific positions on the pyridine ring are replaced by fluorine atoms using potassium fluoride (KF) as the fluorinating agent. The reaction proceeds via nucleophilic aromatic substitution, where the fluoride ion attacks the electron-deficient aromatic ring.

Critical Parameters :

- Solvent System : N-methylpyrrolidone (NMP) is employed for its dipolar aprotic nature, which stabilizes the transition state and enhances reaction kinetics.

- Temperature : Optimal temperatures range between 100°C and 170°C. Lower temperatures (e.g., 100–140°C) favor partial fluorination, while higher temperatures (150–170°C) drive complete substitution.

- Stoichiometry : A molar ratio of KF to pentachloropyridine between 2.6:1 and 6:1 ensures sufficient fluoride availability without excessive by-product formation.

Process Optimization Strategies

Batch vs. Continuous Reactor Configurations

Industrial-scale production often employs continuous reactors to improve efficiency. In a representative protocol:

- A slurry of KF in NMP is preheated to 150°C under vacuum to remove residual water (<500 ppm).

- Pentachloropyridine is added incrementally to maintain a mobile reaction mixture.

- The product, this compound, is distilled continuously to prevent over-fluorination.

Table 1: Comparative Yields Under Different Conditions

| Temperature (°C) | Reaction Time (h) | KF:PCP Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 150 | 4 | 3:1 | 75 | 97.7 |

| 140 | 6 | 2.6:1 | 68 | 95.2 |

| 160 | 3 | 4:1 | 82 | 98.5 |

Role of Agitation and Solvent Volume

Vigorous agitation ensures homogeneous mixing of the viscous slurry, preventing localized overheating and tar formation. A solvent-to-solid ratio of 3:1 (v/w) is critical to maintain fluidity.

By-Product Management and Purification

Distillation Techniques

The product’s lower boiling point (112°C at 24.6 kPa) compared to NMP (202°C) enables efficient separation via fractional distillation. A reflux-to-takeoff ratio of 5:1 achieves 97.7% purity, while higher ratios (20:1) refine this to 99.8%.

Potassium Chloride Removal

Post-reaction, the mixture is filtered to remove KCl by-products, and NMP is recycled. Residual intermediates (e.g., tetrachloro-monofluoropyridine) are minimized through precise temperature control.

Challenges in Synthesis

Over-Fluorination Risks

At temperatures exceeding 160°C, over-fluorination to 3,5-dichloro-2,4,6-trifluoropyridine becomes significant. This is mitigated by real-time monitoring using gas chromatography and adjusting the KF feed rate.

Moisture Sensitivity

Trace water (>500 ppm) hydrolyzes KF to HF, corroding equipment and reducing yields. Pre-drying NMP under vacuum to <100 ppm water is essential.

Industrial Applications and Scalability

Herbicide Intermediate

The compound’s utility in synthesizing 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid underscores its commercial importance. Batch processes yield ~90% purity, sufficient for downstream reactions, while continuous systems achieve >99% purity for pharmaceutical applications.

常见问题

Basic Question: What are the optimal synthetic routes for preparing 2,4,6-trichloro-3,5-difluoropyridine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves halogenation and fluorination of pyridine derivatives. A common approach is the stepwise substitution of hydrogen atoms on the pyridine ring using chlorinating agents (e.g., PCl₅) followed by fluorination (e.g., KF/18-crown-6). Key parameters for optimization include:

- Temperature control : Fluorination reactions often require elevated temperatures (100–150°C) to overcome kinetic barriers .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product (≥98%) .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹⁹F NMR (δ ≈ -60 to -80 ppm for CF groups) and ¹³C NMR confirm substitution patterns .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (MW: 215.5 g/mol) and isotopic clusters for Cl/F .

- Melting point analysis : Consistency with literature values (mp: 65–67°C) indicates purity .

- Elemental analysis : Confirms C, Cl, F, and N content within ±0.3% deviation .

Intermediate Question: What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Answer:

The electron-withdrawing effects of Cl and F direct nucleophiles to specific positions:

- Chlorine substitution : Positions 2, 4, and 6 are more reactive due to lower steric hindrance. For example, amines selectively replace Cl at position 4 under mild conditions (25°C, THF) .

- Fluorine inertness : Fluorine at positions 3 and 5 is less labile, requiring harsh conditions (e.g., TBAF at 120°C) for substitution .

- Regioselectivity : Computational modeling (DFT) predicts activation energies for substitution sites, aiding reaction design .

Advanced Question: How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

Answer:

The compound’s electronic asymmetry and steric profile complicate cross-coupling (e.g., Suzuki-Miyaura):

- Electronic effects : Fluorine’s strong -I effect deactivates adjacent positions, making C-2 and C-6 more reactive toward Pd-catalyzed coupling .

- Steric hindrance : Bulky ligands (e.g., SPhos) improve selectivity for C-4 by reducing side reactions at C-2/C-6 .

- Validation : Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates at each position .

Advanced Question: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms:

- Purity assessment : Combine DSC (to detect polymorphs) and HPLC (to quantify impurities >0.1%) .

- Spectral calibration : Cross-reference with authenticated standards (e.g., CAS RN 1737-93-5) using databases like PubChem .

- Reproducibility : Strict adherence to synthetic protocols (e.g., drying solvents over molecular sieves) minimizes variability .

Advanced Question: What computational methods are effective for predicting the environmental and toxicological behavior of this compound?

Answer:

- QSAR models : Predict biodegradation pathways and toxicity using descriptors like logP (2.8) and H-bond acceptor count (3) .

- Molecular dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- Ecotoxicity : Use EPI Suite to estimate LC₅₀ for aquatic organisms, guided by structural analogs (e.g., 3,5,6-TCP) .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat; use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can researchers design degradation studies to identify byproducts of this compound under environmental conditions?

Answer:

- Hydrolysis studies : Expose to pH 3–10 buffers at 25–50°C; analyze via LC-MS/MS to detect intermediates like 3,5-difluoropyridinediol .

- Photolysis : Use UV irradiation (254 nm) in aqueous/organic media; track Cl⁻ release via ion chromatography .

- Microbial degradation : Incubate with soil microbiota; employ metagenomics to identify degradative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。